![molecular formula C10H11F3N2O2S B13484944 4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a benzene ring, which is further connected to a carboximidamide group and an acetic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid typically involves multiple steps. One common method includes the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. This is followed by the formation of the carboximidamide group through a reaction with cyanamide. The final step involves the addition of acetic acid under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboximidamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboximidamide group can interact with enzymes or receptors, modulating their activity. The acetic acid moiety may contribute to the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
- 4-[(Trifluoromethyl)thio]benzenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonamide
Comparison: Compared to similar compounds, 4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid is unique due to the presence of both the carboximidamide and acetic acid groups. This combination imparts distinct chemical properties, making it more versatile for various applications. The trifluoromethyl group enhances its stability and reactivity, distinguishing it from other benzene derivatives.
Propiedades
Fórmula molecular |
C10H11F3N2O2S |
|---|---|
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
acetic acid;4-(trifluoromethylsulfanyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2S.C2H4O2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13;1-2(3)4/h1-4H,(H3,12,13);1H3,(H,3,4) |
Clave InChI |
BDKVRNMPIHVPAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC(=CC=C1C(=N)N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



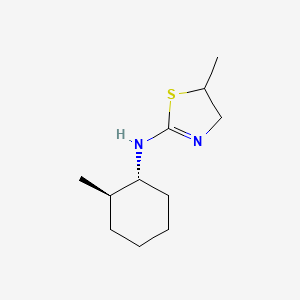
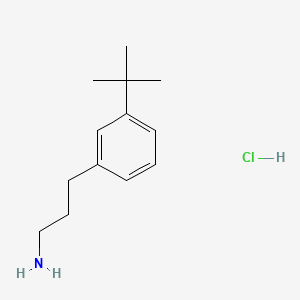
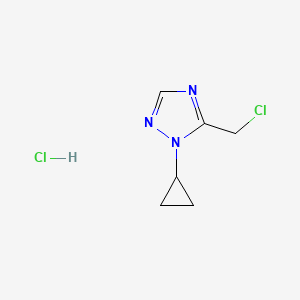
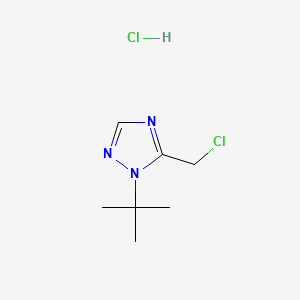
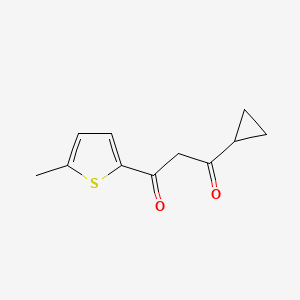
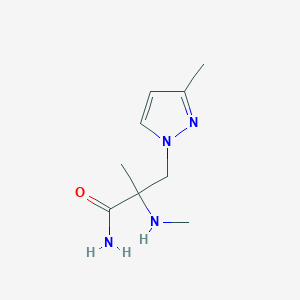
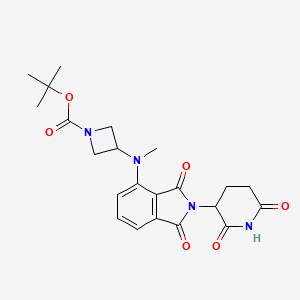
![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
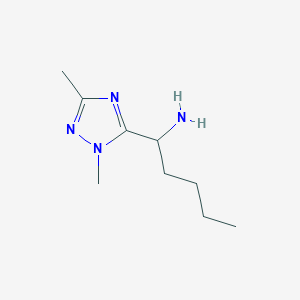
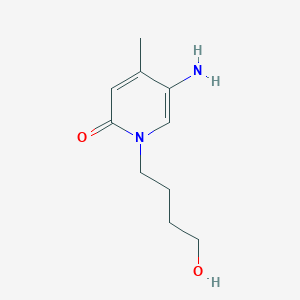
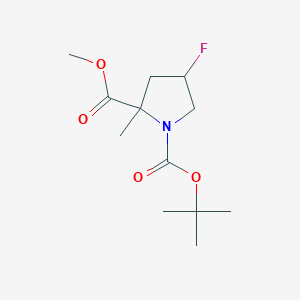
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
